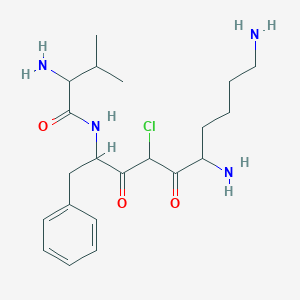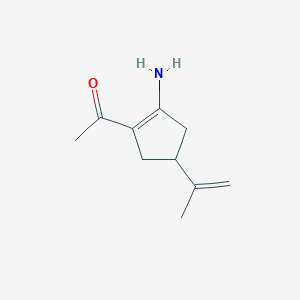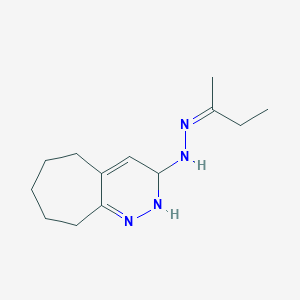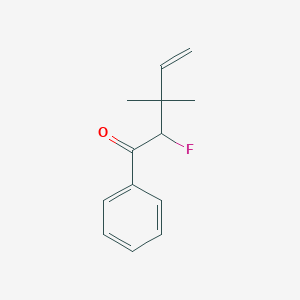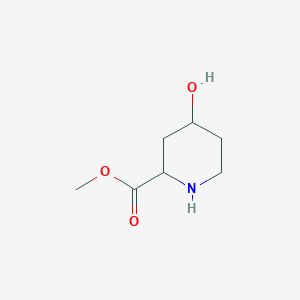
1-(2-Aminoethyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)piperazine-2,5-dione, also known as AEDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEDP belongs to the class of piperazine derivatives and is commonly used as a starting material for the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)piperazine-2,5-dione is not fully understood. However, it has been suggested that 1-(2-Aminoethyl)piperazine-2,5-dione exerts its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 1-(2-Aminoethyl)piperazine-2,5-dione has also been shown to interact with various enzymes, such as HDACs and PARP-1, which are involved in the regulation of gene expression and DNA repair.
Biochemical and Physiological Effects:
1-(2-Aminoethyl)piperazine-2,5-dione has been reported to have several biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. 1-(2-Aminoethyl)piperazine-2,5-dione has also been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that are involved in inflammation. Moreover, 1-(2-Aminoethyl)piperazine-2,5-dione has been found to increase the levels of antioxidant enzymes such as SOD and CAT, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Aminoethyl)piperazine-2,5-dione has several advantages for laboratory experiments. It is readily available and can be easily synthesized using the standard methods. 1-(2-Aminoethyl)piperazine-2,5-dione is also stable under normal laboratory conditions and can be stored for an extended period. However, 1-(2-Aminoethyl)piperazine-2,5-dione has some limitations, including its low solubility in water, which can limit its use in aqueous systems. Moreover, 1-(2-Aminoethyl)piperazine-2,5-dione can be toxic at high concentrations, which can affect the viability of cells.
Direcciones Futuras
Several future directions can be explored in the field of 1-(2-Aminoethyl)piperazine-2,5-dione research. One potential area of research is the development of 1-(2-Aminoethyl)piperazine-2,5-dione derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific targets of 1-(2-Aminoethyl)piperazine-2,5-dione and its derivatives, which can help in the development of more targeted therapies. Moreover, the use of 1-(2-Aminoethyl)piperazine-2,5-dione in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1-(2-Aminoethyl)piperazine-2,5-dione involves the reaction of piperazine with ethylene oxide, followed by the oxidation of the resulting 1-(2-hydroxyethyl)piperazine to form 1-(2-Aminoethyl)piperazine-2,5-dione. This method has been widely used in the laboratory for the preparation of 1-(2-Aminoethyl)piperazine-2,5-dione and its derivatives.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)piperazine-2,5-dione has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in different cancer cell lines. 1-(2-Aminoethyl)piperazine-2,5-dione has also shown anti-inflammatory effects by suppressing the production of inflammatory cytokines and chemokines. Moreover, 1-(2-Aminoethyl)piperazine-2,5-dione has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
143411-80-7 |
|---|---|
Nombre del producto |
1-(2-Aminoethyl)piperazine-2,5-dione |
Fórmula molecular |
C6H11N3O2 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H11N3O2/c7-1-2-9-4-5(10)8-3-6(9)11/h1-4,7H2,(H,8,10) |
Clave InChI |
BGTONVRPAQBCET-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1)CCN |
SMILES canónico |
C1C(=O)N(CC(=O)N1)CCN |
Sinónimos |
2,5-Piperazinedione, 1-(2-aminoethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




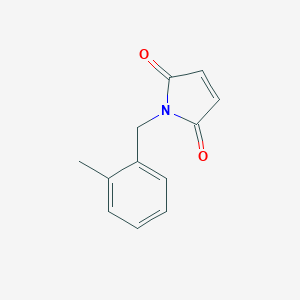
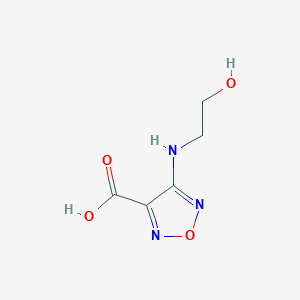
![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)
